molecular formula C12H12ClNO3S2 B12315654 4-(4-Chlorophenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione

4-(4-Chlorophenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione

Cat. No.: B12315654
M. Wt: 317.8 g/mol
InChI Key: UTQFUMQFYGCSOR-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-1,7lambda6-dithia-4-azaspiro[44]nonane-3,7,7-trione is a complex organic compound characterized by its unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione typically involves a multi-step process. One common method includes the use of manganese (III) mediated oxidative free radical cyclization . This approach is advantageous due to its efficiency in constructing the spiro [4,4]nonane system.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as manganese (III).

    Reduction: Common reducing agents like lithium aluminum hydride can be used.

    Substitution: Halogenation and other substitution reactions are possible with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Manganese (III) acetate in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups.

Scientific Research Applications

4-(4-Chlorophenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione involves its interaction with molecular targets and pathways. The spiro structure allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to therapeutic effects, such as anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chlorophenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione is unique due to its specific combination of a chlorophenyl group and a spiro [4.4]nonane system. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C12H12ClNO3S2

Molecular Weight

317.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-7,7-dioxo-1,7λ6-dithia-4-azaspiro[4.4]nonan-3-one

InChI

InChI=1S/C12H12ClNO3S2/c13-9-1-3-10(4-2-9)14-11(15)7-18-12(14)5-6-19(16,17)8-12/h1-4H,5-8H2

InChI Key

UTQFUMQFYGCSOR-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC12N(C(=O)CS2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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